5-Tricosyl-1,3-benzenediol

Catalog No.
S577390
CAS No.
70110-60-0
M.F
C29H52O2
M. Wt
432.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Tricosyl-1,3-benzenediol

CAS Number

70110-60-0

Product Name

5-Tricosyl-1,3-benzenediol

IUPAC Name

5-tricosylbenzene-1,3-diol

Molecular Formula

C29H52O2

Molecular Weight

432.7 g/mol

InChI

InChI=1S/C29H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-24-28(30)26-29(31)25-27/h24-26,30-31H,2-23H2,1H3

InChI Key

OHTBGMREZYLZQD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

5-Tricosyl-1,3-benzenediol is an organic compound with the molecular formula C29H52O2C_{29}H_{52}O_{2} and a molecular weight of approximately 436.7 g/mol. It is classified as an alkylresorcinol, characterized by a long-chain tricosyl group (23 carbon atoms) attached to a 1,3-benzenediol structure. This compound is notable for its hydrophobic properties due to the long alkyl chain, which influences its solubility and biological interactions.

Potential areas of investigation:

Based on its chemical structure, 5-Tricosyl-1,3-benzenediol possesses some characteristics that could be of interest for scientific research:

  • Resorcinol moiety: The molecule contains a resorcinol group, which is a benzene ring with two hydroxyl groups attached at positions 1 and 3. Resorcinol itself has various applications in research, including as a precursor in organic synthesis and as a component in certain dyes and cosmetics [].
  • Long alkyl chain: The presence of a long alkyl chain (23 carbons) could potentially influence the molecule's solubility, interaction with biological membranes, and self-assembly properties. These characteristics are relevant in various research fields, such as drug delivery, material science, and supramolecular chemistry.

Current research landscape:

A search for published scientific articles specifically focusing on 5-Tricosyl-1,3-benzenediol yielded limited results. This suggests that research on this specific molecule is currently scarce.

Future directions:

Given the limited research on 5-Tricosyl-1,3-benzenediol, further investigations are needed to explore its potential applications in various scientific fields. This could involve studies on its:

  • Synthesis and characterization: Developing efficient methods for synthesizing the molecule and characterizing its physical and chemical properties.
  • Biological activity: Investigating its potential interactions with biological systems and assessing its potential use in drug discovery or other biological applications.
  • Material science applications: Exploring its self-assembly properties and potential use in the development of new materials with specific functionalities.
Typical of phenolic compounds, including:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones.
  • Esterification: The hydroxyl groups may react with carboxylic acids to form esters.
  • Ether Formation: Reaction with alkyl halides can lead to the formation of ethers.

These reactions are significant in understanding its reactivity and potential applications in organic synthesis and material science.

Research indicates that 5-Tricosyl-1,3-benzenediol exhibits various biological activities:

  • Antioxidant Properties: It has been shown to reduce oxidative stress in biological systems, particularly in protecting DNA from damage induced by hydrogen peroxide .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for use in pharmaceuticals and personal care products.
  • Secondary Metabolite Role: As a secondary metabolite, it may play a role in plant defense mechanisms against pathogens .

The synthesis of 5-Tricosyl-1,3-benzenediol can be achieved through several methods:

  • Alkylation of Resorcinol: This method involves the reaction of resorcinol with a long-chain alkyl halide (tricosyl bromide) under basic conditions.
    text
    Resorcinol + Tricosyl bromide → 5-Tricosyl-1,3-benzenediol
  • Direct Synthesis from Phenolic Compounds: Utilizing phenolic compounds and performing alkylation reactions under controlled conditions.
  • Biotechnological Approaches: Enzymatic synthesis using specific enzymes that facilitate the attachment of long-chain alkyl groups to phenolic structures.

5-Tricosyl-1,3-benzenediol has diverse applications across various fields:

  • Cosmetics and Personal Care: Due to its antioxidant and antimicrobial properties, it is utilized in formulations for skin care products.
  • Pharmaceuticals: Its potential health benefits make it a candidate for drug development aimed at oxidative stress-related diseases.
  • Food Industry: As a natural preservative due to its antimicrobial properties .

Interaction studies have focused on how 5-Tricosyl-1,3-benzenediol interacts with cellular components:

  • Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
  • Protein Binding: Research indicates that it may bind to specific proteins involved in oxidative stress response pathways, enhancing cellular defense mechanisms .

Several compounds share structural similarities with 5-Tricosyl-1,3-benzenediol. Here are some notable examples:

Compound NameStructure TypeUnique Features
ResorcinolSimple phenolicShorter carbon chain; widely used in pharmaceuticals.
AlkylresorcinolsAlkylated phenolicVarying alkyl chain lengths; known for antioxidant properties.
5-Dodecyl-1,3-benzenediolShorter alkyl chainSimilar structure but less hydrophobic; different biological activity profile.
5-Octadecyl-1,3-benzenediolMedium-length alkylEnhanced solubility in organic solvents; used in material science.

5-Tricosyl-1,3-benzenediol stands out due to its long tricosyl chain that enhances its hydrophobicity and potential applications in areas requiring robust antimicrobial and antioxidant properties.

XLogP3

13.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

432.396730897 g/mol

Monoisotopic Mass

432.396730897 g/mol

Heavy Atom Count

31

Appearance

Powder

UNII

6AS8F6H2BV

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

70110-60-0

Wikipedia

5-Tricosyl-1,3-benzenediol

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl resorcinols and derivatives [PK1503]

Dates

Modify: 2023-08-15

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